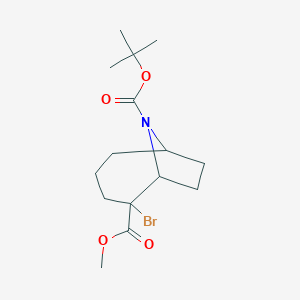
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 2-bromo-, 9-(1,1-dimethylethyl) 2-methyl ester, endo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo(421)nonane-2,9-dicarboxylic acid, 2-bromo-, 9-(1,1-dimethylethyl) 2-methyl ester, endo- is a complex organic compound characterized by its unique bicyclic structure This compound is part of the 9-azabicyclo[421]nonane family, which is known for its significant biological and chemical properties
Vorbereitungsmethoden
The synthesis of 9-azabicyclo[4.2.1]nonane derivatives typically involves cycloaddition reactions. One efficient method for synthesizing these compounds is through the cycloaddition of N-substituted azepines catalyzed by transition metal complexes . Another approach involves the intramolecular oxidative amination of aminocyclooct-4-enes, which provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . Industrial production methods may vary, but they generally follow similar principles, utilizing scalable and efficient synthetic routes.
Analyse Chemischer Reaktionen
9-Azabicyclo[4.2.1]nonane derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives, such as the 2-bromo compound, can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amination typically yields aminated bicyclic structures, while nucleophilic substitution can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9-Azabicyclo[4.2.1]nonane derivatives have numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 9-azabicyclo[4.2.1]nonane derivatives involves their interaction with specific molecular targets. For example, anatoxin-a, a related compound, acts as a potent agonist for the nicotinic acetylcholine receptor (nAChR), mimicking the action of acetylcholine . This interaction leads to the activation of the receptor and subsequent physiological effects. The exact pathways and targets may vary depending on the specific derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
9-Azabicyclo[4.2.1]nonane derivatives can be compared with other bicyclic compounds, such as:
Anatoxin-a: A potent neurotoxin with a similar bicyclic structure, known for its high affinity for nAChR.
Quinuclidine: Another bicyclic amine with applications in medicinal chemistry and as a catalyst in organic synthesis.
Tropane: A bicyclic alkaloid found in plants, known for its pharmacological properties.
The uniqueness of 9-azabicyclo[4.2.1]nonane derivatives lies in their structural diversity and potential for functionalization, which allows for the creation of a wide range of analogues with varying biological and chemical properties.
Eigenschaften
CAS-Nummer |
125736-37-0 |
|---|---|
Molekularformel |
C15H24BrNO4 |
Molekulargewicht |
362.26 g/mol |
IUPAC-Name |
9-O-tert-butyl 2-O-methyl 2-bromo-9-azabicyclo[4.2.1]nonane-2,9-dicarboxylate |
InChI |
InChI=1S/C15H24BrNO4/c1-14(2,3)21-13(19)17-10-6-5-9-15(16,12(18)20-4)11(17)8-7-10/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
LELPQEPATWWEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


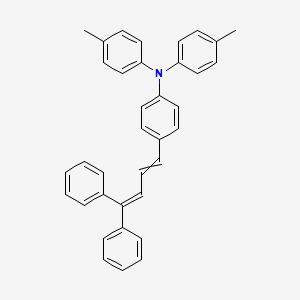
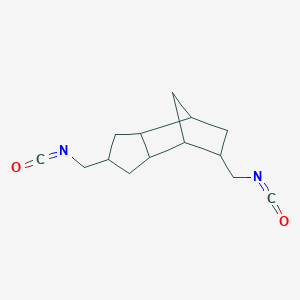
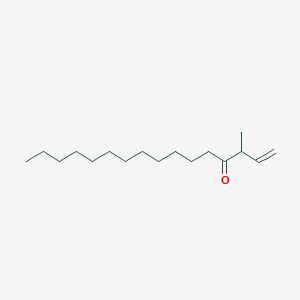
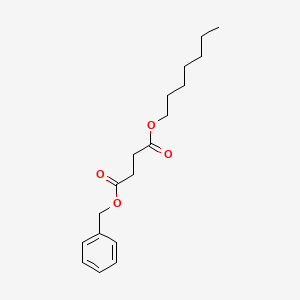
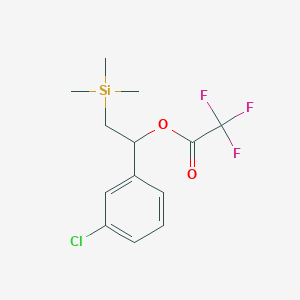
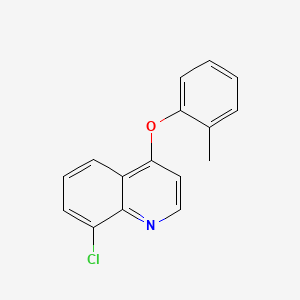
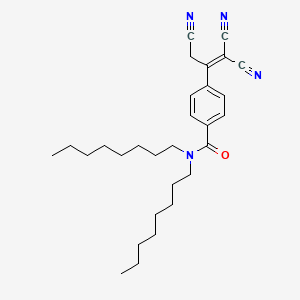

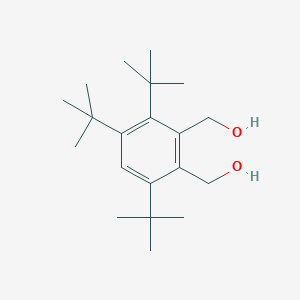
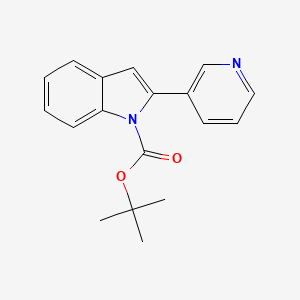
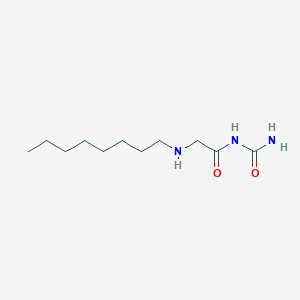
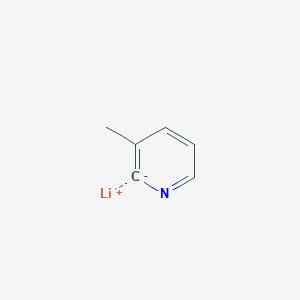

![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)
